2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(PYRIDIN-3-YL)ACETAMIDE
Description
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(PYRIDIN-3-YL)ACETAMIDE is a complex organic compound that features a sulfonamide group, a phenyl ring, and a pyridine ring
Properties
IUPAC Name |
2-[N-(dimethylsulfamoyl)anilino]-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-18(2)23(21,22)19(14-8-4-3-5-9-14)12-15(20)17-13-7-6-10-16-11-13/h3-11H,12H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTYBIGURXXBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CN=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(PYRIDIN-3-YL)ACETAMIDE typically involves the reaction of a sulfonamide precursor with a glycinamide derivative. One common method involves the use of thiols and amines in an oxidative coupling reaction to form the sulfonamide bond . This reaction can be carried out under mild conditions using reagents such as ammonium carbamate and methanol as the reaction medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative coupling reactions, utilizing cost-effective and readily available reagents. The process is designed to be efficient and environmentally friendly, minimizing waste generation and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(PYRIDIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions may include the use of catalysts like palladium and bases such as triethylamine.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(PYRIDIN-3-YL)ACETAMIDE has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(PYRIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: A sulfonamide derivative used in protein labeling and fluorescence studies.
Sulfonyl imines: Compounds with similar sulfonamide groups used in organic synthesis.
Uniqueness
2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-(PYRIDIN-3-YL)ACETAMIDE is unique due to its combination of a sulfonamide group with both phenyl and pyridine rings. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
